molecular formula C10H11NO3S B1613290 4-Cyanophenethyl methanesulfonate CAS No. 119744-42-2

4-Cyanophenethyl methanesulfonate

Cat. No.: B1613290
CAS No.: 119744-42-2
M. Wt: 225.27 g/mol
InChI Key: QQZUTVCAQZLTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanophenethyl methanesulfonate is an organic compound with the molecular formula C10H11NO3S It is a derivative of phenethyl alcohol, where the hydroxyl group is replaced by a methanesulfonate group, and a cyano group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanophenethyl methanesulfonate can be synthesized through the reaction of 4-cyanophenethyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (around +5°C) to control the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Nitric acid (HNO3) or bromine (Br2) in acetic acid.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.

    Reduction: 4-Cyanophenethylamine.

    Oxidation: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-Cyanophenethyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Potential precursor for the synthesis of bioactive molecules, including inhibitors and receptor modulators.

    Material Science: Utilized in the preparation of functionalized polymers and advanced materials.

    Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-cyanophenethyl methanesulfonate primarily involves its reactivity as an electrophileThe cyano group can participate in reduction reactions, leading to the formation of amines, which are key intermediates in many biological and chemical processes .

Comparison with Similar Compounds

    4-Cyanophenethyl Chloride: Similar structure but with a chloride leaving group instead of methanesulfonate.

    4-Cyanophenethyl Bromide: Bromide as the leaving group, offering different reactivity and selectivity.

    4-Cyanophenethyl Tosylate: Tosylate group as the leaving group, providing different solubility and reactivity profiles.

Uniqueness: 4-Cyanophenethyl methanesulfonate is unique due to the methanesulfonate group, which is a better leaving group compared to chloride or bromide, making it more reactive in nucleophilic substitution reactions. Additionally, the methanesulfonate group is less prone to hydrolysis compared to tosylate, providing better stability in aqueous conditions .

Properties

IUPAC Name

2-(4-cyanophenyl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-15(12,13)14-7-6-9-2-4-10(8-11)5-3-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZUTVCAQZLTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627153
Record name 2-(4-Cyanophenyl)ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119744-42-2
Record name 2-(4-Cyanophenyl)ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methanesulfonyl chloride (18.6 g, 164 mmol) was added to a stirred solution of 4-(2-hydroxyethyl)benzonitrile (20 g, 136 mmol) and triethylamine (20.6 g, 204 mmol) in DCM (200 mL) at 0° C. The reaction mixture was stirred at rt until the reaction was complete (as indicated by tlc). Water (200 mL) was added and the organic layer was separated, dried and concentrated to give the sub-title compound in a quantitative yield.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

MsCl (18.6 g; 164 mmol) was added to a stirred solution of 4-(2-hydroxyethyl)benzonitrile (20 g; 136 mmol) and TEA (20.6 g; 204 mmol) in DCM (200 mL) at 0° C. The reaction mixture was stirred at rt. until tlc indicated that the reaction was complete. Water (200 mL) was added and the organic layer was separated, dried and concentrated to give the sub-title compound in a quantitative yield.
Name
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyanophenethyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
4-Cyanophenethyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
4-Cyanophenethyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Cyanophenethyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Cyanophenethyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
4-Cyanophenethyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.